molecular formula C21H26O10 B2523426 [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate CAS No. 14581-78-3

[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2523426
CAS No.: 14581-78-3
M. Wt: 438.429
InChI Key: OBNBHYQEYRONSE-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate: is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its multiple acetyloxy groups and a phenoxy group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting with the formation of the oxan ring structure. The reaction conditions often require the use of acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The acetyloxy groups can be oxidized to form carboxylic acids.

  • Reduction: : Reduction reactions can be performed to convert acetyloxy groups to hydroxyl groups.

  • Substitution: : The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids from acetyloxy groups.

  • Reduction: : Production of hydroxyl groups.

  • Substitution: : Introduction of different functional groups in place of the phenoxy group.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic properties and potential use in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The acetyloxy groups and phenoxy group can influence the compound's binding affinity and reactivity with biological targets, leading to various biological effects.

Comparison with Similar Compounds

[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate: can be compared with other similar compounds, such as:

  • 3,4,5-Triacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

  • 3,4,5-Triacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate

  • 3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate

These compounds differ in the position and type of substituents on the phenoxy group, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNBHYQEYRONSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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